molecular formula C23H22Br2N2 B055059 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one CAS No. 124069-07-4

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one

Cat. No.: B055059
CAS No.: 124069-07-4
M. Wt: 485.2 g/mol
InChI Key: MYFCYSSEQWDMOP-UHFFFAOYSA-N
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Description

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of two bromophenyl groups and one phenyl group attached to a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one typically involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the piperidinone ring and the bromophenyl groups makes it a versatile intermediate for various synthetic applications. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility in research and industrial processes .

Properties

IUPAC Name

2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXVHIWWZSJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924698
Record name 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124069-07-4
Record name 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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